molecular formula C12H18BNO3 B11876434 {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 577795-69-8

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid

Cat. No.: B11876434
CAS No.: 577795-69-8
M. Wt: 235.09 g/mol
InChI Key: BGWPFLQTIWSNPG-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.

    Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base in an inert atmosphere.

Industrial Production Methods

Industrial production of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The methoxy and pyrrolidin-1-ylmethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a molecular probe due to its ability to form stable complexes with diols and other biomolecules.

    Medicine: Explored for its potential in drug discovery, particularly in the design of boron-containing drugs.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and pyrrolidin-1-ylmethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methoxy and pyrrolidin-1-ylmethyl groups, making it less versatile in certain reactions.

    4-Methoxyphenylboronic Acid: Similar structure but lacks the pyrrolidin-1-ylmethyl group, affecting its reactivity.

    3-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: Lacks the methoxy group, which can influence its chemical properties.

Uniqueness

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.

Biological Activity

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid, with the chemical formula C12_{12}H18_{18}BNO3_3 and CAS number 2246677-65-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antiviral effects, based on diverse research findings.

The compound features a methoxy group and a pyrrolidine moiety, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

C12H18BNO3\text{C}_{12}\text{H}_{18}\text{BNO}_{3}

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example, compounds containing heterocycles have shown efficacy against various viral strains, including HIV and HSV-1. While specific data on this compound's antiviral activity is limited, its structural analogs have demonstrated promising results in inhibiting viral replication.

Antibacterial Activity

The antibacterial properties of boronic acids are well-documented. In particular, derivatives have been tested against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of related compounds:

CompoundTarget BacteriaMIC (μM)
Boronic Acid Derivative AStaphylococcus aureus5
Boronic Acid Derivative BEscherichia coli10
This compoundTBDTBD

Note: Specific MIC values for this compound are yet to be determined.

Case Studies

  • Antiviral Efficacy Against HIV
    A study highlighted the effectiveness of similar boronic acid derivatives in inhibiting HIV replication in vitro. These compounds were tested against wild-type and mutant strains of HIV, showing varying degrees of efficacy with EC50_{50} values ranging from 0.2 nM to 60 nM depending on the specific structural modifications.
  • Antibacterial Testing
    Another research effort evaluated the antibacterial activity of various boronic acids using the agar disc-diffusion method against common pathogens such as S. aureus and E. coli. The results indicated that modifications to the boronic acid structure significantly influenced antibacterial potency.

The biological activity of this compound may be attributed to its ability to interact with target proteins involved in bacterial cell wall synthesis and viral replication processes. Boronic acids are known to inhibit serine proteases and other enzymes critical for pathogen survival.

Properties

CAS No.

577795-69-8

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3

InChI Key

BGWPFLQTIWSNPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O

Origin of Product

United States

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